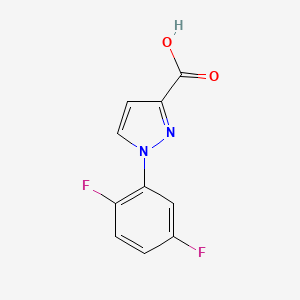

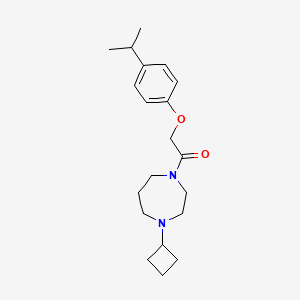

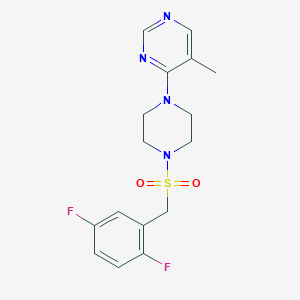

1-(3,6-dichloro-9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,6-dichloro-9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol, also known as DCPT, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Aminopropyl Carbazole Derivatives and Neurogenesis

Aminopropyl carbazole derivatives, specifically 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(p-tolylamino)propan-2-ol, are reported to enhance neurogenesis in rat neural stem cells (NSCs). These derivatives promote final cell division during NSC differentiation, notably without inducing astrocytogenesis, suggesting a targeted approach to neurogenesis (Shin et al., 2015).

Structural and Computational Analysis

Schiff Base Formation and Analysis

Schiff bases formed by condensation reactions involving amines and carbazole derivatives have been structurally analyzed. For example, 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol was synthesized and analyzed through various techniques, including computational studies, indicating the compound's stability and potential applications (Warad et al., 2018).

Cellular Dynamics and Mechanisms

Inhibition of Mitotic Kinesin Eg5 and Apoptosis Induction

Carbazole derivatives have been shown to inhibit the microtubule-activated ATPase activity of mitotic kinesin Eg5 in transformed culture cells. This inhibition leads to mitotic arrest, subsequent cell death, and apoptosis. The study suggests selective toxicity towards transformed cells, indicating potential for targeted therapy (Okumura et al., 2006).

Antiproliferation and Apoptosis in Tumor Cells

Novel carbazole aminoalcohols have been synthesized as anticancer agents, showing significant antiproliferative activity against human tumor cell lines. These compounds are likely to act as topoisomerase I poisons, causing DNA damage and inducing G2-phase cell-cycle arrest and apoptosis in cancer cells (Wang et al., 2016).

Antifungal and Antibacterial Properties

Carbazole Hybrid Molecules as Antifungal Agents

Hybrid molecules combining carbazole and triazolyl groups have shown potent antifungal activity against various pathogenic fungal strains. Molecular docking analysis suggests a strong interaction between these compounds and target enzymes, indicating their potential as lead antifungal agents (Rad et al., 2016).

Antibacterial Activity and Biofilm Eradication

A specific dichlorocarbazol derivative has demonstrated bacteriostatic properties against a broad spectrum of pathogens, including Pseudomonas aeruginosa. Importantly, it has shown the ability to eradicate mature biofilms, a critical property in combating antibiotic-resistant infections (Liebens et al., 2014).

Propriétés

IUPAC Name |

1-(3,6-dichlorocarbazol-9-yl)-3-(2-methylanilino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20Cl2N2O/c1-14-4-2-3-5-20(14)25-12-17(27)13-26-21-8-6-15(23)10-18(21)19-11-16(24)7-9-22(19)26/h2-11,17,25,27H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRNSUKZCMTOAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,6-dichloro-9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-chlorophenyl)thio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2465439.png)

![N-(2,3-dimethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2465440.png)

![2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/no-structure.png)

![2-Chloro-N-cyclopropyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2465450.png)

![(NE)-N-[1-(1-benzyl-5-methylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B2465457.png)